

A Comparative Guide to the Bioequivalence of Monomethyl Fumarate and Dimethyl Fumarate

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Compound of Interest

Compound Name: Monomethyl Fumarate

Cat. No.: B1676726

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This guide provides an objective comparison of the bioequivalence of **monomethyl fumarate** (MMF) and dimethyl fumarate (DMF), two oral therapies for relapsing forms of multiple sclerosis. The content is supported by experimental data to aid in understanding their pharmacokinetic and pharmacodynamic equivalence.

Introduction

Dimethyl fumarate (DMF), marketed as Tecfidera®, is a widely used treatment for multiple sclerosis. Following oral administration, DMF is a prodrug that is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, blood, and other tissues into its active metabolite, **monomethyl fumarate** (MMF).^{[1][2]} Intact DMF is not detectable in the peripheral blood of patients treated with DMF.^[3] MMF is the sole active moiety responsible for the therapeutic efficacy of DMF.^{[4][5]} This has led to the development of a direct MMF formulation, Bafiertam™, which was approved by the FDA based on studies demonstrating its bioequivalence to DMF.

The therapeutic effects of MMF are believed to be mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and interaction with the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor. Activation of the Nrf2 pathway leads to the transcription of antioxidant genes, which may protect cells in the central nervous system from oxidative stress.

Pharmacokinetic Bioequivalence

A pivotal clinical study established the bioequivalence of a 190 mg oral dose of MMF (two 95 mg capsules of Bafiertam™) to a 240 mg oral dose of DMF (one 240 mg capsule of Tecfidera®). The study demonstrated that the two formulations produce equivalent plasma exposures of the active metabolite, MMF.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for MMF after oral administration of MMF and DMF in healthy subjects. The data is presented as geometric least-squares mean ratios (MMF/DMF) with 90% confidence intervals. Bioequivalence is established if the 90% confidence intervals for the ratios of Cmax and AUC fall within the range of 80.00% to 125.00%.

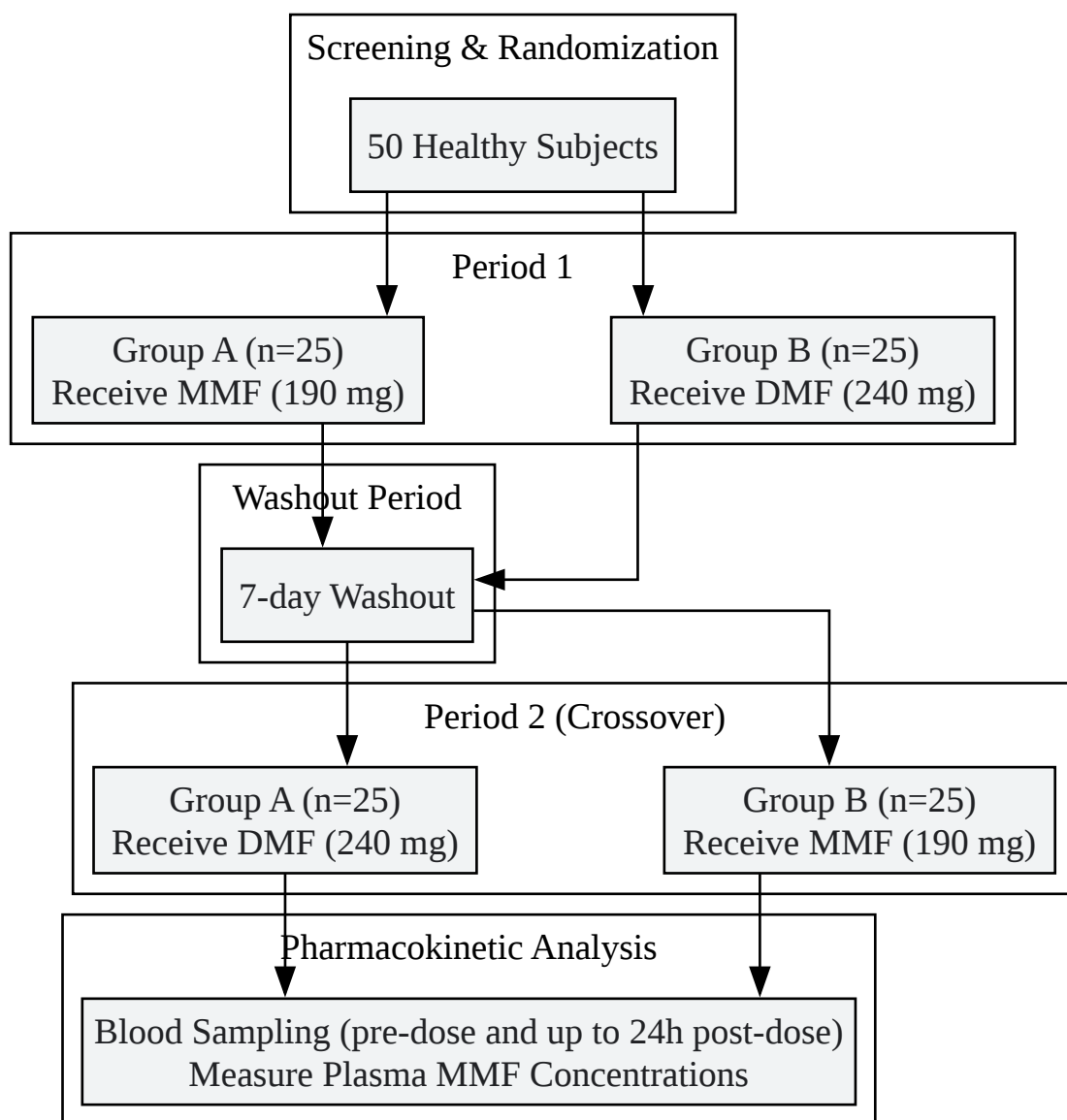
Pharmacokinetic Parameter	Geometric LS Mean Ratio (90% CI)	Bioequivalence Met
Cmax (Maximum Plasma Concentration)	104.84% (95.54% - 115.05%)	Yes
AUC0-t (Area Under the Curve)	96.80% (92.18% - 101.64%)	Yes
AUC0-inf (Area Under the Curve to Infinity)	96.35% (91.81% - 101.12%)	Yes

Data from a single-dose, open-label, randomized, two-way crossover study in 50 healthy subjects.

Experimental Protocols

Bioequivalence Study Design

The bioequivalence of MMF and DMF was evaluated in a single-dose, open-label, randomized, two-period, two-sequence crossover study.



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Bioequivalence Study Workflow

Methodology:

- **Subjects:** The study enrolled 50 healthy adult subjects.
- **Dosing:** Subjects received a single oral dose of either two 95 mg MMF delayed-release capsules or one 240 mg DMF delayed-release capsule under fasting conditions.

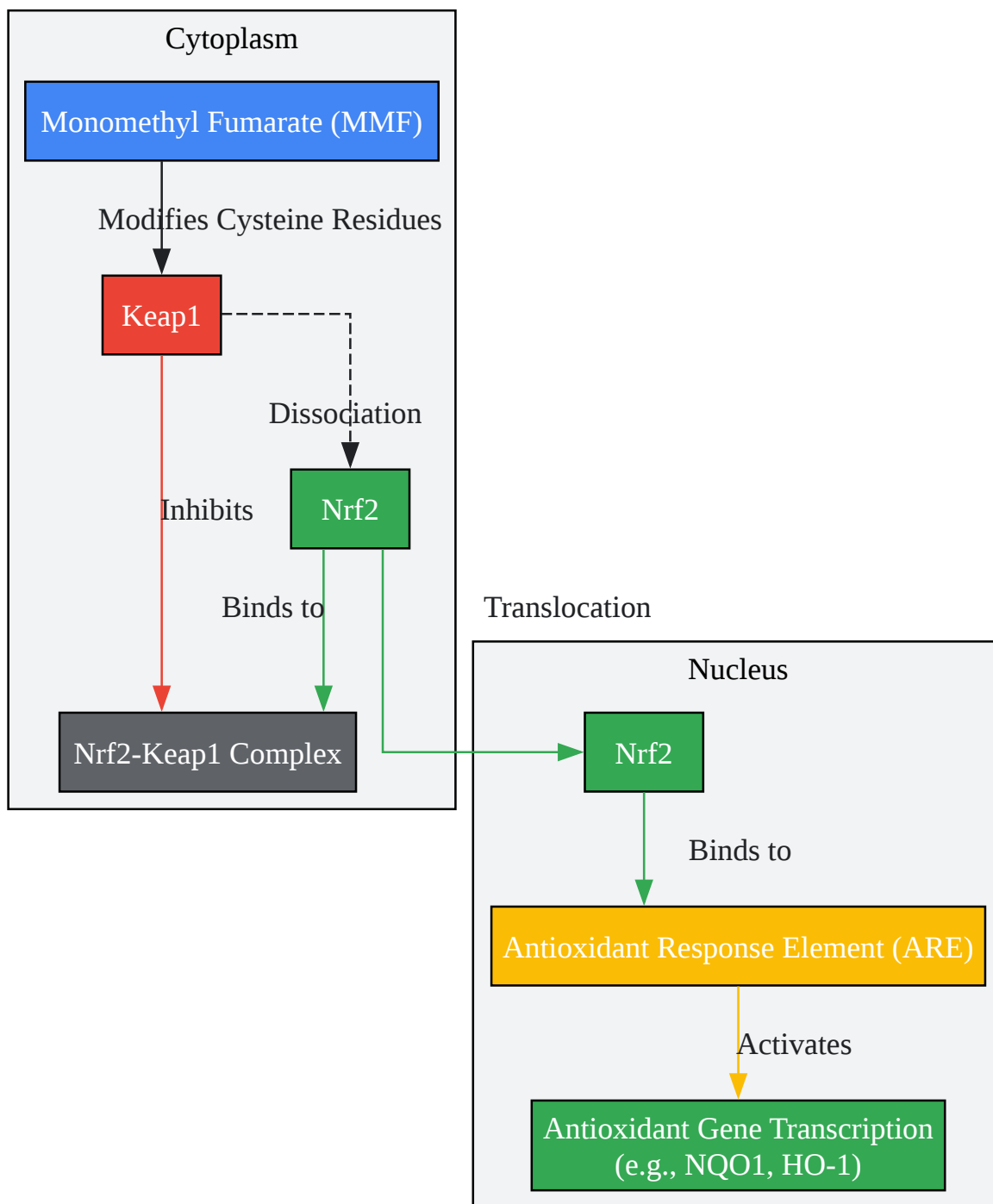
- **Washout Period:** A washout period of at least 7 days separated the two treatment periods.
- **Blood Sampling:** Blood samples were collected at pre-specified time points up to 24 hours post-dose to determine the plasma concentrations of MMF.
- **Analytical Method:** Plasma MMF concentrations were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
- **Pharmacokinetic Analysis:** The pharmacokinetic parameters, including C_{max}, AUC_{0-t}, and AUC_{0-inf}, were calculated from the plasma concentration-time data using non-compartmental analysis.

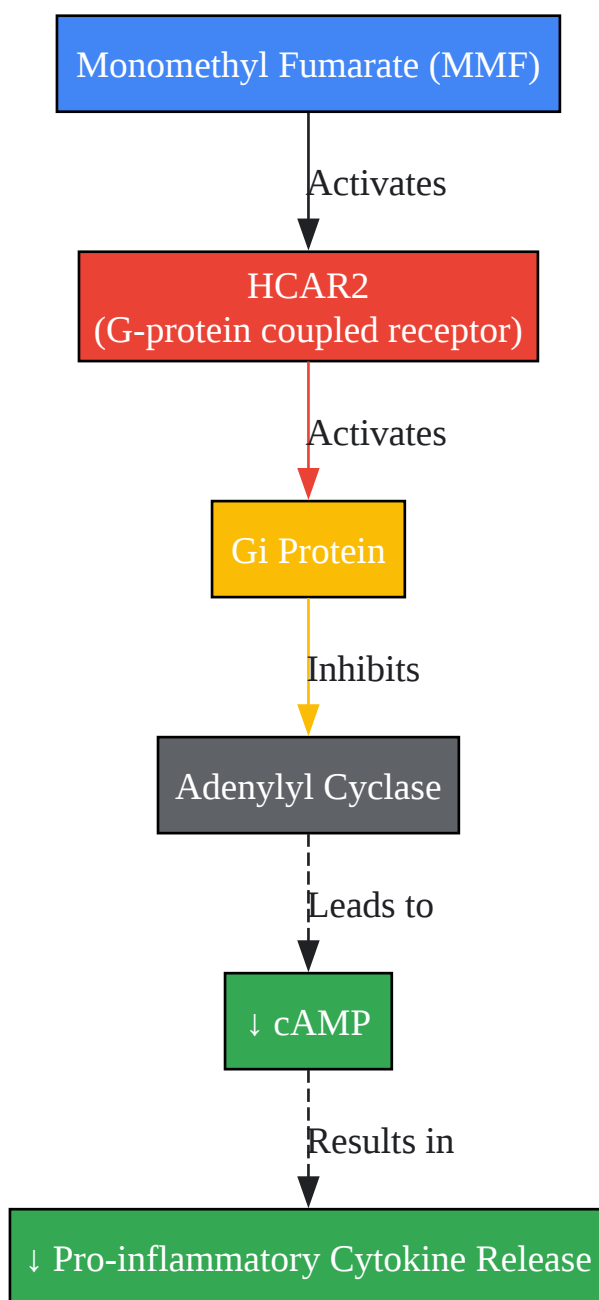
Signaling Pathways

The therapeutic effects of MMF are attributed to its interaction with key cellular pathways involved in inflammation and oxidative stress.

Nrf2 Signaling Pathway

MMF activates the Nrf2 pathway, a key regulator of the cellular antioxidant response.





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